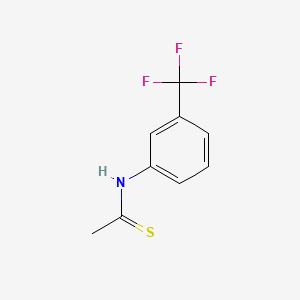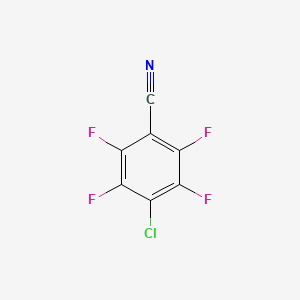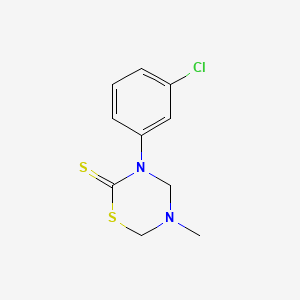![molecular formula C13H18O2 B14688415 2-[(2-Butylphenoxy)methyl]oxirane CAS No. 29756-52-3](/img/structure/B14688415.png)
2-[(2-Butylphenoxy)methyl]oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Butylphenoxy)methyl]oxirane is an organic compound with the molecular formula C13H18O2. It is a type of epoxide, which is a three-membered cyclic ether. Epoxides are known for their high reactivity due to the ring strain in the three-membered ring. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Butylphenoxy)methyl]oxirane typically involves the reaction of 2-butylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the epoxide ring .
Industrial Production Methods
On an industrial scale, the production of epoxides like this compound often involves the catalytic oxidation of alkenes. For example, ethylene oxide, the simplest epoxide, is produced by the catalytic oxidation of ethylene using air or oxygen .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Butylphenoxy)methyl]oxirane undergoes various types of chemical reactions, including:
Ring-opening reactions: These reactions can be catalyzed by acids or bases and involve the cleavage of the epoxide ring to form diols or other products.
Substitution reactions: The epoxide ring can be opened by nucleophiles such as amines, alcohols, or thiols to form substituted products.
Common Reagents and Conditions
Acidic conditions: Under acidic conditions, the epoxide ring is protonated, making it more susceptible to nucleophilic attack.
Basic conditions: Under basic conditions, nucleophiles such as hydroxide ions can attack the less substituted carbon of the epoxide ring, leading to ring opening.
Major Products Formed
Diols: The hydrolysis of the epoxide ring in the presence of water forms diols.
Substituted alcohols: Reaction with alcohols forms β-alkoxyalcohols.
Scientific Research Applications
2-[(2-Butylphenoxy)methyl]oxirane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the construction of complex molecules.
Biology: Epoxides are used in the synthesis of bioactive compounds and pharmaceuticals.
Medicine: The compound is used in the development of drugs and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-[(2-Butylphenoxy)methyl]oxirane involves the nucleophilic attack on the epoxide ring, leading to ring opening. The ring strain in the three-membered ring makes it highly reactive towards nucleophiles. The reaction can proceed through either an S_N2 or S_N1 mechanism, depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
2-[(4-tert-Butylphenoxy)methyl]oxirane: This compound has a similar structure but with a tert-butyl group instead of a butyl group.
2-[(2-Methylphenoxy)methyl]oxirane: This compound has a methyl group instead of a butyl group.
Uniqueness
2-[(2-Butylphenoxy)methyl]oxirane is unique due to its specific substituent groups, which can influence its reactivity and the types of reactions it undergoes. The presence of the butyl group can affect the steric and electronic properties of the compound, making it distinct from other similar epoxides .
Properties
CAS No. |
29756-52-3 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-[(2-butylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C13H18O2/c1-2-3-6-11-7-4-5-8-13(11)15-10-12-9-14-12/h4-5,7-8,12H,2-3,6,9-10H2,1H3 |
InChI Key |
HJEORQYOUWYAMR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=CC=C1OCC2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


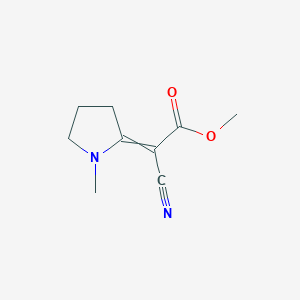
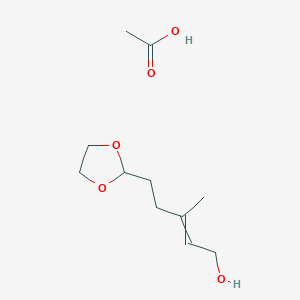
![7,8,10-Trimethyl-5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14688342.png)
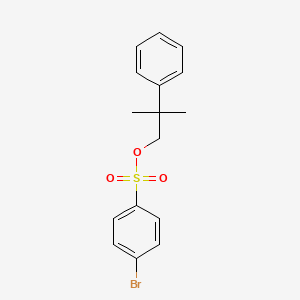

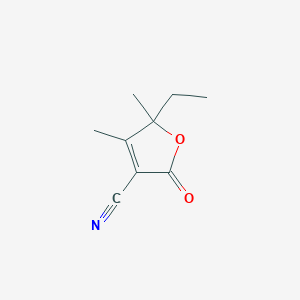
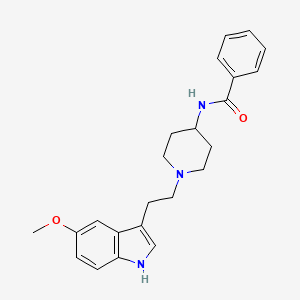
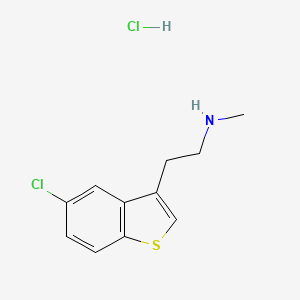
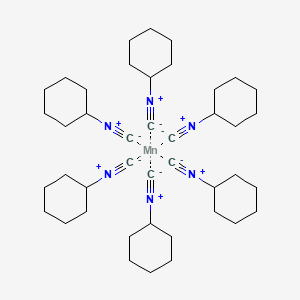
![4-{2-[3-Methyl-5-(pyridin-3-yl)-4H-pyrazol-4-ylidene]hydrazinyl}morpholine](/img/structure/B14688388.png)
